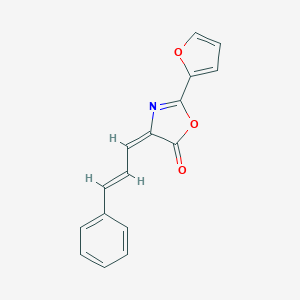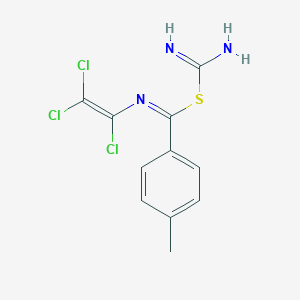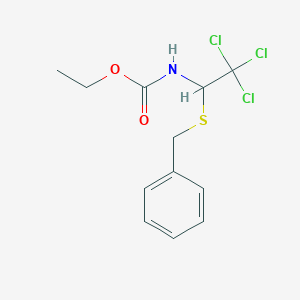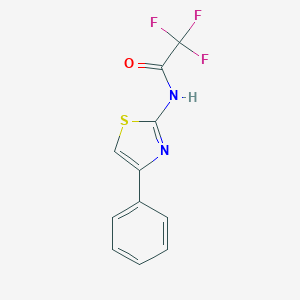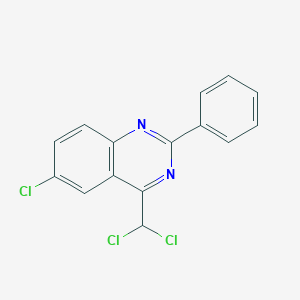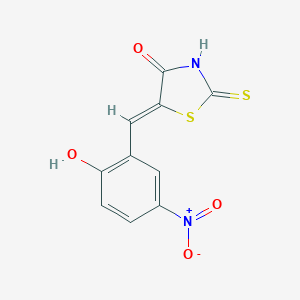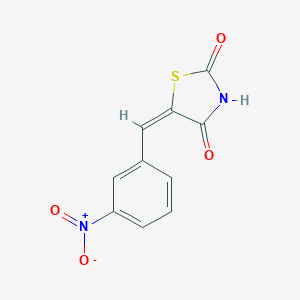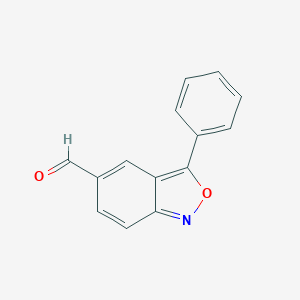
3-苯基-2,1-苯并恶唑-5-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-2,1-benzoxazole-5-carbaldehyde: is an organic compound with the molecular formula C14H9NO2 . It is a member of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis . The compound features a benzoxazole ring fused with a phenyl group and an aldehyde functional group at the 5-position, making it a versatile intermediate in organic synthesis.
科学研究应用
Chemistry:
3-Phenyl-2,1-benzoxazole-5-carbaldehyde is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of complex organic molecules and pharmaceuticals .
Biology:
The compound exhibits potential biological activities, including antimicrobial , antifungal , and anticancer properties. It is used in the development of new drugs and therapeutic agents .
Medicine:
In medicinal chemistry, 3-Phenyl-2,1-benzoxazole-5-carbaldehyde is explored for its role in the synthesis of bioactive molecules that target specific enzymes and receptors. It is also investigated for its potential use in diagnostic imaging and as a fluorescent probe .
Industry:
The compound is utilized in the production of dyes, pigments, and optical brighteners. Its unique structural features make it suitable for applications in material science and nanotechnology .
作用机制
- Examples include DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Phenyl-2,1-benzoxazole-5-carbaldehyde typically involves the cyclization of 2-aminophenol with benzaldehyde derivatives under acidic or basic conditions. One common method includes the use of 2-aminophenol and benzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid . The reaction is carried out under reflux conditions, leading to the formation of the benzoxazole ring .
Industrial Production Methods:
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of metal catalysts such as zinc oxide or iron oxide can enhance the reaction efficiency and reduce the reaction time. Additionally, the reaction can be optimized by controlling parameters such as temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group in 3-Phenyl-2,1-benzoxazole-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as or .
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the 6-position, due to the electron-donating effect of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: or in acidic medium.
Reduction: in methanol or in ether.
Substitution: using or in the presence of a Lewis acid catalyst such as .
Major Products Formed:
Oxidation: 3-Phenyl-2,1-benzoxazole-5-carboxylic acid.
Reduction: 3-Phenyl-2,1-benzoxazole-5-methanol.
Substitution: 6-Halo-3-Phenyl-2,1-benzoxazole-5-carbaldehyde.
相似化合物的比较
- 2-Phenylbenzoxazole
- 2-Methylbenzoxazole
- 2,1-Benzoxazole-5-carbaldehyde
Comparison:
3-Phenyl-2,1-benzoxazole-5-carbaldehyde is unique due to the presence of both a phenyl group and an aldehyde functional group, which confer distinct chemical reactivity and biological activity. Compared to 2-Phenylbenzoxazole, it has an additional aldehyde group that allows for further functionalization and derivatization. In contrast to 2-Methylbenzoxazole, the phenyl group in 3-Phenyl-2,1-benzoxazole-5-carbaldehyde enhances its aromaticity and stability .
属性
IUPAC Name |
3-phenyl-2,1-benzoxazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-9-10-6-7-13-12(8-10)14(17-15-13)11-4-2-1-3-5-11/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKIUYNVKNTXMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[b,d]furan-3,7-dithiol](/img/structure/B411988.png)
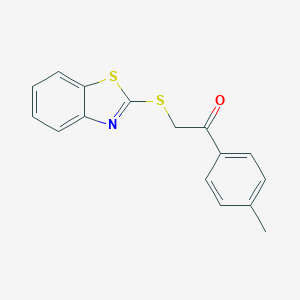
![N-{2,2-dichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}-2,2-dimethylpropanamide](/img/structure/B411993.png)

![2-Dichloromethyl-4-methylsulfanyl-6-phenyl-[1,3,5]triazine](/img/structure/B411995.png)
